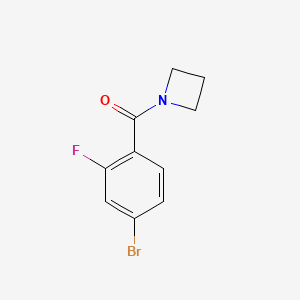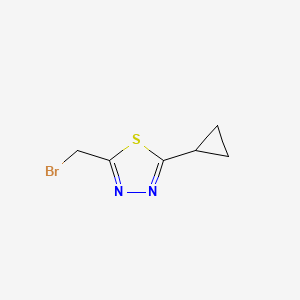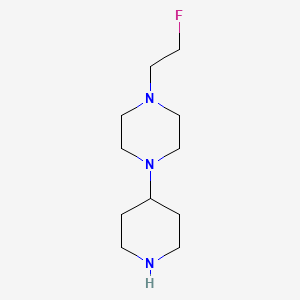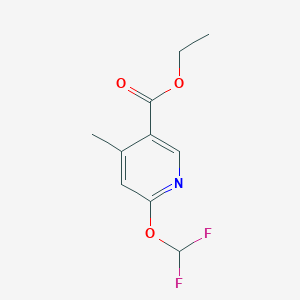
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
概要
説明
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridines. It has a molecular formula of C7H5BrFNO and a molecular weight of 218.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 251.8±40.0 °C and a predicted density of 1.619±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Pyridylcarbene Formation and Derivatives Synthesis :
- Abarca, B., Ballesteros, R., & Blanco, F. (2006) explored the thermal decomposition of bromo-methyl-triazolo-pyridine, leading to the formation of 1-(6-Bromopyridin-2-yl)ethanone among other compounds. This study highlights the compound's role in the formation of pyridylcarbene intermediates (Abarca, Ballesteros, & Blanco, 2006).
Chemical Synthesis and Characterization :
- Govindhan, M., Viswanathan, V., Karthikeyan, S., Subramanian, K., & Velmurugan, D. (2017) synthesized a compound using 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone as a starting material. This research emphasizes the compound's utility in chemical synthesis and spectroscopic characterization (Govindhan et al., 2017).
Biological Activities and Therapeutic Potential :
- Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I. (2011) investigated 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone for its biological activities. The study found significant immunosuppressive and cytotoxic effects, suggesting its potential in medical research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Spectroscopic Studies and Molecular Structure Analysis :
- Mary, Y., Panicker, C. Y., Sapnakumari, M., Narayana, B., Sarojini, B., Al‐Saadi, A., Van Alsenoy, C., War, J. A., & Fun, H. (2015) conducted a comprehensive study on a related compound, focusing on its molecular structure, vibrational frequencies, and spectroscopic assignments. This research offers insights into the molecular characteristics and potential applications of similar compounds in materials science and pharmaceuticals (Mary et al., 2015).
Versatile Synthesis and Applications in Organic Chemistry :
- Sutherland, A. & Gallagher, T. (2003) described a versatile synthesis method involving 5-bromo-2-fluoro-3-pyridylboronic acid, a compound related to this compound. Their research underlines the compound's role in the synthesis of various substituted pyridines, demonstrating its significance in the field of organic chemistry (Sutherland & Gallagher, 2003).
Safety and Hazards
作用機序
Mode of Action
The mode of action of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is currently unknown due to the lack of research on this specific compound . It’s possible that the bromine and fluorine atoms in the compound could be involved in its interactions with its targets, but this is purely speculative without further studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions . .
特性
IUPAC Name |
1-(6-bromo-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBFVOYREPRONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
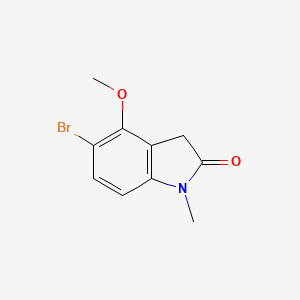
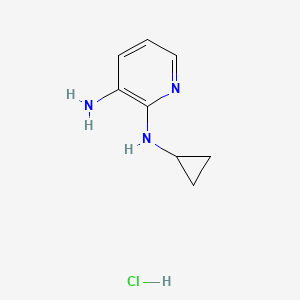
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)
